molecular formula C23H28ClN3O4 B2361747 2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol;hydrochloride

2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol;hydrochloride

Cat. No.: B2361747
M. Wt: 445.9 g/mol
InChI Key: KMZLVDAVGXYZDA-UHFFFAOYSA-N
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Description

CYM 5442 hydrochloride is a potent and selective agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). This compound has shown significant efficacy in vitro, with an effective concentration (EC50) of 1.35 nanomolar. It is known to activate S1P1-mediated phosphorylation of p42/p44 mitogen-activated protein kinases (MAPK) in Chinese hamster ovary cells transfected with S1P1. Additionally, CYM 5442 hydrochloride induces acute lymphopenia in mice and is capable of penetrating the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYM 5442 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the oxadiazole ring: This involves the reaction of 3,4-diethoxybenzohydrazide with cyanogen bromide to form the oxadiazole ring.

    Indanone formation: The oxadiazole intermediate is then reacted with indanone to form the indanone derivative.

    Amination: The indanone derivative undergoes amination to introduce the amino group.

    Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of CYM 5442 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, solvent choice, and reaction time are carefully controlled. The final product is purified using techniques like recrystallization and chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

CYM 5442 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can lead to the formation of reduced analogs .

Scientific Research Applications

CYM 5442 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the S1P1 receptor and its signaling pathways.

    Biology: Employed in research to understand the role of S1P1 in various biological processes, such as cell proliferation and migration.

    Medicine: Investigated for its potential therapeutic effects in conditions like acute graft-versus-host disease (aGVHD) and neuropathic pain.

    Industry: Utilized in the development of new drugs targeting the S1P1 receptor .

Mechanism of Action

CYM 5442 hydrochloride exerts its effects by selectively binding to the S1P1 receptor. This binding activates the receptor, leading to the phosphorylation of p42/p44 MAPK. The activation of these kinases triggers downstream signaling pathways that regulate various cellular processes, including cell proliferation, migration, and survival. Additionally, CYM 5442 hydrochloride has been shown to reduce the severity of acute graft-versus-host disease by inhibiting macrophage recruitment and reducing the expression of chemokines such as CCL2 and CCL7 .

Comparison with Similar Compounds

CYM 5442 hydrochloride is unique in its high selectivity and potency for the S1P1 receptor. Similar compounds include:

    FTY720 (Fingolimod): A non-selective agonist that targets multiple S1P receptors (S1P1, S1P3, S1P4, S1P5).

    SEW2871: Another selective S1P1 agonist but with different binding properties and efficacy.

    BML-241: A selective S1P3 antagonist with distinct pharmacological effects.

Compared to these compounds, CYM 5442 hydrochloride offers higher selectivity for S1P1, making it a valuable tool for studying S1P1-specific signaling pathways and therapeutic applications .

Properties

Molecular Formula

C23H28ClN3O4

Molecular Weight

445.9 g/mol

IUPAC Name

2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol;hydrochloride

InChI

InChI=1S/C23H27N3O4.ClH/c1-3-28-20-11-8-15(14-21(20)29-4-2)23-25-22(26-30-23)18-7-5-6-17-16(18)9-10-19(17)24-12-13-27;/h5-8,11,14,19,24,27H,3-4,9-10,12-13H2,1-2H3;1H

InChI Key

KMZLVDAVGXYZDA-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)OCC.Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)OCC.Cl

solubility

not available

Origin of Product

United States

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